![molecular formula C27H26N6 B15164841 (1E,1'E)-3,3'-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene] CAS No. 193606-15-4](/img/structure/B15164841.png)
(1E,1'E)-3,3'-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E,1’E)-3,3’-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene] is a complex organic compound characterized by its unique triazene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E,1’E)-3,3’-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene] typically involves a multi-step process. The initial step often includes the formation of the triazene moiety through the reaction of an aromatic amine with nitrous acid, followed by coupling with another aromatic amine. The reaction conditions usually require a controlled temperature and pH to ensure the stability of the triazene group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1E,1’E)-3,3’-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the triazene group into amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction typically produces amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1E,1’E)-3,3’-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene] is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of triazene derivatives on cellular processes. It may also serve as a model compound for investigating the interactions between triazene groups and biological molecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Triazene compounds have been studied for their anticancer and antimicrobial activities.
Industry
Industrially, (1E,1’E)-3,3’-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene] is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in material science.
Mécanisme D'action
The mechanism of action of (1E,1’E)-3,3’-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene] involves its interaction with molecular targets such as enzymes and receptors. The triazene group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biochemical pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxyphenethylamine
- 2-(4-Methoxyphenyl)ethylamine
- 4-Methoxyphenylacetonitrile
Uniqueness
Compared to similar compounds, (1E,1’E)-3,3’-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene] stands out due to its triazene structure, which imparts unique chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industry.
Propriétés
Numéro CAS |
193606-15-4 |
|---|---|
Formule moléculaire |
C27H26N6 |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
N-[(4-methylphenyl)diazenyl]-4-[[4-[2-(4-methylphenyl)iminohydrazinyl]phenyl]methyl]aniline |
InChI |
InChI=1S/C27H26N6/c1-20-3-11-24(12-4-20)28-32-30-26-15-7-22(8-16-26)19-23-9-17-27(18-10-23)31-33-29-25-13-5-21(2)6-14-25/h3-18H,19H2,1-2H3,(H,28,30)(H,29,31) |
Clé InChI |
LIWBFUNEPHWCCB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=NNC2=CC=C(C=C2)CC3=CC=C(C=C3)NN=NC4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


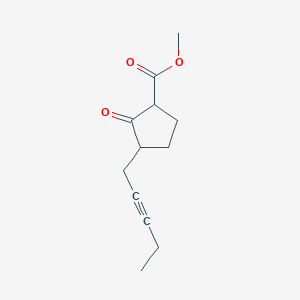
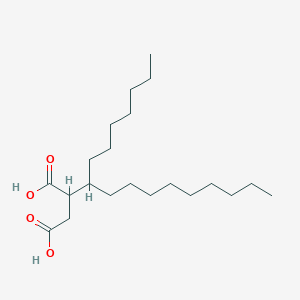
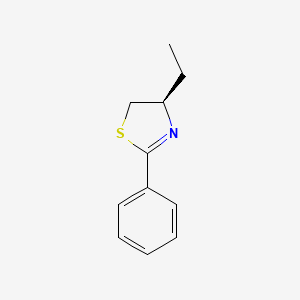
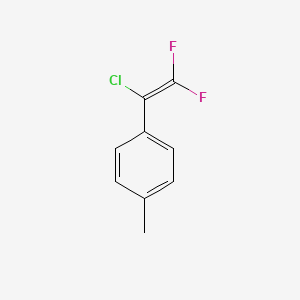
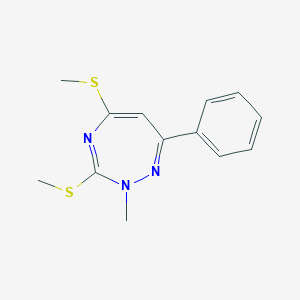
![6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide](/img/structure/B15164784.png)
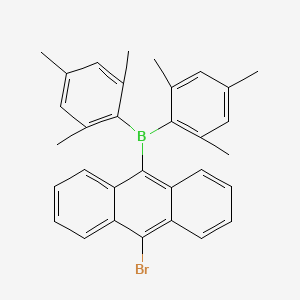
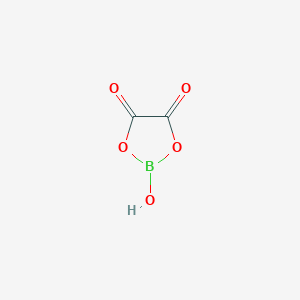


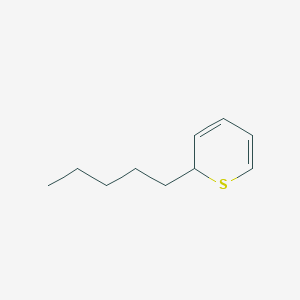
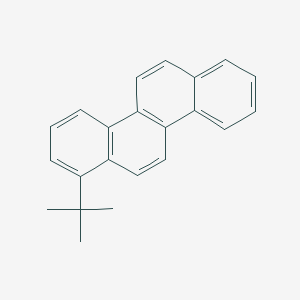
![3H-Naphtho[2,1-b]pyran-2,3-dicarboxylic acid, dimethyl ester](/img/structure/B15164835.png)
![4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid](/img/structure/B15164842.png)
